

N4-(3,3,3-Trifluoropropanoyl)cytidine chemical properties

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Compound of Interest

N4-(3,3,3Trifluoropropanoyl)cytidine

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N4-(3,3,3-Trifluoropropanoyl)cytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-(3,3,3-Trifluoropropanoyl)cytidine is a synthetic cytidine analog characterized by the presence of a trifluoropropanoyl group attached to the N4 position of the cytosine base. This modification imparts unique chemical properties and suggests potential biological activities of interest in the fields of oncology and epigenetics. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis approach, and the anticipated mechanism of action of **N4-(3,3,3-Trifluoropropanoyl)cytidine**, with a focus on its potential as an inhibitor of DNA methyltransferases. While specific experimental data for this compound is limited in the public domain, this document consolidates available information and provides a framework for future research and development.

Chemical Properties

N4-(3,3,3-Trifluoropropanoyl)cytidine is a modified nucleoside with the molecular formula C12H14F3N3O6 and a molecular weight of 353.25 g/mol . The trifluoropropanoyl moiety is



expected to significantly influence the electronic and steric properties of the cytidine base, potentially affecting its base-pairing capabilities and its recognition by various enzymes.

Table 1: Chemical and Physical Properties of N4-(3,3,3-Trifluoropropanoyl)cytidine

Property	Value	Source
Molecular Formula	C12H14F3N3O6	[1]
Molecular Weight	353.25 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	_
Solubility	Not available	_
Appearance	Not available	

Note: Experimental data for melting point, boiling point, solubility, and appearance are not readily available in the reviewed literature.

Experimental Protocols Putative Synthesis of N4-(3,3,3Trifluoropropanoyl)cytidine

A definitive, detailed experimental protocol for the synthesis of N4-(3,3,3-

Trifluoropropanoyl)cytidine is not currently available in the public literature. However, a plausible synthetic route can be extrapolated from established methods for the N4-acylation of cytidine and its analogs. The following proposed workflow is based on these general principles.

Workflow for the Synthesis of N4-(3,3,3-Trifluoropropanoyl)cytidine





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Caption: A potential workflow for the synthesis of N4-(3,3,3-Trifluoropropanoyl)cytidine.

Methodology:

- Protection of Ribose Hydroxyl Groups: To prevent unwanted side reactions, the 5' and 2',3'hydroxyl groups of the cytidine ribose moiety are first protected. A common method involves
 the use of silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride, in the
 presence of a base like imidazole.
- N4-Acylation: The protected cytidine is then reacted with an acylating agent, in this case,
 3,3,3-trifluoropropionyl chloride. This reaction is typically carried out in an aprotic solvent,
 such as pyridine, which can also act as a base to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
- Deprotection: Following the acylation, the silyl protecting groups are removed. A common reagent for this step is tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
- Purification: The crude product is then purified, typically using silica gel column chromatography, to isolate the pure N4-(3,3,3-Trifluoropropanoyl)cytidine.

Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹9F): To confirm the covalent structure and the presence of the trifluoropropanoyl group.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.



• Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Mechanism of Action and Biological Activity

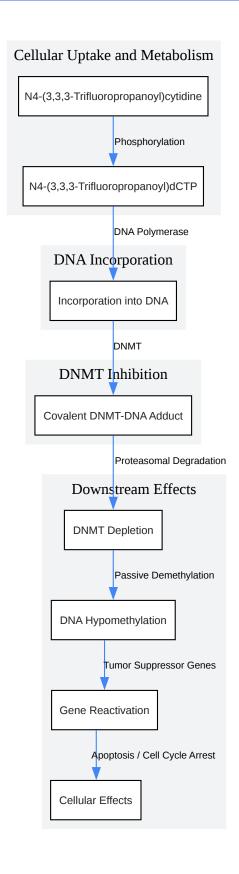
N4-(3,3,3-Trifluoropropanoyl)cytidine is postulated to function as a cytidine analog with potential anti-metabolic and anti-tumor properties.[1] The primary proposed mechanism of action is the inhibition of DNA methyltransferases (DNMTs).[1][2]

Inhibition of DNA Methyltransferases

DNA methylation is a crucial epigenetic modification involved in the regulation of gene expression. In cancer, hypermethylation of tumor suppressor gene promoters by DNMTs is a common event leading to gene silencing and tumor progression. Cytidine analogs can be incorporated into DNA during replication and act as mechanism-based inhibitors of DNMTs.

Putative Signaling Pathway for DNMT Inhibition





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Caption: Proposed mechanism of action for **N4-(3,3,3-Trifluoropropanoyl)cytidine** as a DNMT inhibitor.

Detailed Mechanism:

- Cellular Uptake and Activation: N4-(3,3,3-Trifluoropropanoyl)cytidine is expected to be
 transported into cells via nucleoside transporters. Once inside the cell, it would be
 phosphorylated by cellular kinases to its active triphosphate form, N4-(3,3,3Trifluoropropanoyl)deoxycytidine triphosphate (N4-TFP-dCTP).
- Incorporation into DNA: During DNA replication, DNA polymerases can recognize N4-TFPdCTP as a substrate and incorporate it into the newly synthesized DNA strand in place of deoxycytidine.
- DNMT Trapping: When a DNMT enzyme attempts to methylate the cytosine base of the
 incorporated analog, the trifluoropropanoyl group at the N4 position is expected to interfere
 with the catalytic mechanism. This interference can lead to the formation of a stable covalent
 adduct between the DNMT enzyme and the DNA, effectively "trapping" the enzyme.
- Downstream Cellular Effects: The formation of these covalent adducts triggers the
 proteasomal degradation of the trapped DNMTs. The resulting depletion of active DNMTs
 leads to a passive loss of DNA methylation patterns during subsequent rounds of DNA
 replication. This global hypomethylation can lead to the re-expression of silenced tumor
 suppressor genes, ultimately inducing apoptosis or cell cycle arrest in cancer cells.

Potential as an Anti-Cancer Agent

The ability of N4-acylated cytidine analogs to inhibit DNMTs makes them promising candidates for cancer therapy. By reversing the epigenetic silencing of tumor suppressor genes, these compounds have the potential to restore normal cellular growth control mechanisms. While no specific studies on the anti-cancer effects of N4-(3,3,3-Trifluoropropanoyl)cytidine have been reported, research on similar N4-acyl cytidine analogs suggests that this compound may exhibit activity against various cancer cell lines.

Future Directions



The current body of knowledge on **N4-(3,3,3-Trifluoropropanoyl)cytidine** is limited. To fully elucidate its potential as a therapeutic agent, further research is imperative in the following areas:

- Development of a robust and scalable synthetic protocol.
- Comprehensive characterization of its physicochemical properties, including solubility and stability.
- In vitro evaluation of its cytotoxic activity against a panel of cancer cell lines.
- Biochemical assays to confirm its inhibitory activity against various DNMT isoforms.
- Detailed mechanistic studies to elucidate the precise molecular interactions and signaling pathways affected by the compound.
- In vivo studies in animal models to assess its efficacy, pharmacokinetics, and toxicity.

Conclusion

N4-(3,3,3-Trifluoropropanoyl)cytidine is a promising cytidine analog with the potential to act as a DNA methyltransferase inhibitor. While specific experimental data is currently lacking, its chemical structure suggests a mechanism of action consistent with other known epigenetic modulators. This technical guide provides a foundational understanding of its properties and potential applications, highlighting the need for further research to fully realize its therapeutic potential in the field of oncology and beyond.

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References

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